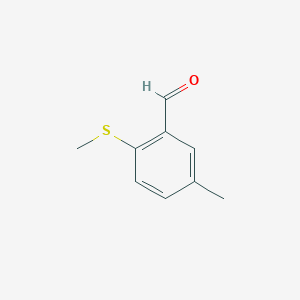

5-Methyl-2-(methylsulfanyl)benzaldehyde

Description

5-Methyl-2-(methylsulfanyl)benzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a methyl group at the 5th position and a methylsulfanyl (-SMe) group at the 2nd position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methylsulfanyl group contributes unique electronic and steric properties, enhancing reactivity in nucleophilic additions or serving as a directing group in electrophilic substitutions. Its structural features make it valuable for studying structure-activity relationships (SAR) in medicinal chemistry .

Properties

CAS No. |

13616-73-4 |

|---|---|

Molecular Formula |

C9H10OS |

Molecular Weight |

166.24 g/mol |

IUPAC Name |

5-methyl-2-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C9H10OS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 |

InChI Key |

ORJUTUPXGUUBJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-methyl-2-(methylthio)- typically involves the introduction of the methylthio group to the benzaldehyde structure. One common method is the reaction of 5-methyl-2-bromobenzaldehyde with sodium methylthiolate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of Benzaldehyde, 5-methyl-2-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzaldehyde, 5-methyl-2-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can act as a directing group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Br2, HNO3

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: Benzaldehyde, 5-methyl-2-(methylthio)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity.

Industry: In the industrial sector, Benzaldehyde, 5-methyl-2-(methylthio)- is utilized in the production of fragrances and flavoring agents. Its distinct odor makes it a valuable component in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to the modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can result in the inhibition or activation of enzymatic pathways, depending on the specific target.

Comparison with Similar Compounds

Substituted Benzaldehyde Derivatives

The substitution pattern on the benzaldehyde core significantly influences chemical and biological behavior. Below is a comparison with benzaldehyde derivatives featuring different substituents:

Key Insight : The methylsulfanyl group in 5-Methyl-2-(methylsulfanyl)benzaldehyde provides a balance between electron-donating (via sulfur’s lone pairs) and mild steric effects, distinguishing it from electron-withdrawing (e.g., CF₃) or bulky (e.g., Br) substituents in analogs.

Heterocyclic Analogs with Methylsulfanyl Groups

Methylsulfanyl-substituted heterocycles are explored for their bioactivity, particularly in targeting cytochrome bc1 complexes:

Key Insight: The methylsulfanyl group in fenamidone enhances binding affinity to cytochrome bc1 compared to non-sulfanyl analogs like JG144, highlighting its role in optimizing molecular interactions .

Sulfanyl-Containing Bioactive Compounds

Methylsulfanyl groups are critical in modulating pharmacokinetic properties. Comparisons include:

| Compound Name | Structure | Key Differences | Application |

|---|---|---|---|

| 5-(Benzylsulfanyl)-2-methylpyridine hydrochloride | Pyridine core with benzylsulfanyl | Benzylsulfanyl replaces methylsulfanyl; pyridine instead of benzaldehyde | Explored for antitumor activity; benzyl group increases lipophilicity |

| Methyl 2-amino-5-(benzylsulfanyl)benzoate | Benzoate ester with amino and benzylsulfanyl | Ester and amino groups alter reactivity | Potential inhibitor of Bcl-2 proteins; modified solubility profile |

Key Insight : The methylsulfanyl group in 5-Methyl-2-(methylsulfanyl)benzaldehyde offers a compromise between lipophilicity and metabolic stability compared to bulkier benzylsulfanyl analogs .

Data Tables

Table 1: Substituent Effects on Benzaldehyde Derivatives

Biological Activity

5-Methyl-2-(methylsulfanyl)benzaldehyde, also known as 5-methyl-2-methylthio-benzaldehyde, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₀OS

- Molecular Weight: 166.24 g/mol

- CAS Number: 13616-73-4

- IUPAC Name: 5-methyl-2-methylsulfanylbenzaldehyde

- Canonical SMILES: CC1=CC(=C(C=C1)SC)C=O

This compound features a benzaldehyde structure with a methyl and a methylthio group, which influences its reactivity and biological interactions.

The biological activity of 5-Methyl-2-(methylsulfanyl)benzaldehyde is attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, modulating their activity. The methylthio group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins, potentially leading to the inhibition or activation of various enzymatic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures to 5-Methyl-2-(methylsulfanyl)benzaldehyde exhibit antimicrobial activity against a range of pathogens. For instance, studies have shown that certain benzaldehyde derivatives possess antibacterial properties against human pathogenic bacteria . The presence of the methylthio group may enhance these effects by increasing the compound's reactivity toward microbial targets.

Anti-inflammatory Effects

In vitro studies have evaluated the anti-inflammatory potential of related compounds. The introduction of sulfur-containing groups has been associated with enhanced inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This suggests that 5-Methyl-2-(methylsulfanyl)benzaldehyde could be explored for its anti-inflammatory properties .

Synthesis and Evaluation

A recent study synthesized various derivatives of benzaldehyde and assessed their biological activities. Compounds similar to 5-Methyl-2-(methylsulfanyl)benzaldehyde were evaluated for their ability to inhibit COX enzymes, demonstrating promising anti-inflammatory effects without significant ulcerogenic liability .

In Silico Studies

In silico predictions have been conducted to assess the drug-likeness and pharmacokinetic profiles of compounds derived from 5-Methyl-2-(methylsulfanyl)benzaldehyde. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting potential for therapeutic applications .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 5-Methyl-2-(methylsulfanyl)benzaldehyde | Moderate | Promising | Methylthio group enhances lipophilicity |

| Benzaldehyde | Low | Minimal | Lacks sulfur functionality |

| 4-Methylthio-benzaldehyde | Moderate | Moderate | Similar structure with different positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.